1,3-Dibromobenzene

概要

説明

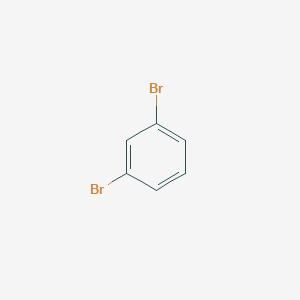

1,3-Dibromobenzene (CASRN 108-36-1), a halogenated aromatic compound with the molecular formula C₆H₄Br₂, is a colorless to pale-yellow liquid with a boiling point of 218–219°C and a melting point of -7°C . It is sparingly soluble in water and primarily used as a standard in environmental analysis . Structurally, it belongs to the brominated benzene family, characterized by two bromine atoms in the meta positions on the benzene ring.

準備方法

1,3-Dibromobenzene can be synthesized through several methods:

Diazotization and Sandmeyer Reaction: One common method involves the diazotization of 3-bromoaniline, followed by a Sandmeyer reaction with cuprous bromide.

Lithiation and Formylation: Another method includes the lithiation of this compound with lithium diisopropylamide in tetrahydrofuran, followed by quenching with dimethylformamide to form 2,6-dibromobenzaldehyde.

Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high yield and purity.

化学反応の分析

1,3-Dibromobenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Suzuki Coupling Reaction: This compound is used in Suzuki coupling reactions with phenyl boronic acid under palladium-catalyzed conditions to yield conjugated polyaryls.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, it can undergo these reactions under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, lithium diisopropylamide, and cuprous bromide. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1,3-Dibromobenzene has several applications in scientific research:

Biology and Medicine: In medicinal chemistry, it serves as a precursor for the synthesis of biologically active molecules.

Industry: It is employed in the production of polymers and other industrial chemicals through coupling reactions.

作用機序

The mechanism of action of 1,3-dibromobenzene in chemical reactions involves the activation of the bromine atoms, making them susceptible to nucleophilic attack. In Suzuki coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds between the aryl bromide and the boronic acid .

類似化合物との比較

Structural and Physicochemical Properties

The meta substitution pattern of 1,3-dibromobenzene distinguishes it from other dihalogenated benzene derivatives. Key structural analogs include:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|---|

| This compound | C₆H₄Br₂ | 235.9 | 218–219 | -7 | Meta-dibrominated benzene |

| 1,4-Dibromobenzene | C₆H₄Br₂ | 235.9 | ~220 | ~87 | Para-dibrominated benzene |

| 1,2,4-Tribromobenzene | C₆H₃Br₃ | 314.8 | N/A | N/A | Tri-substituted (Br at 1,2,4-positions) |

| Bromobenzene | C₆H₅Br | 157.0 | 156 | -30 | Mono-brominated benzene |

- 1,4-Dibromobenzene : The para isomer exhibits higher symmetry, resulting in a higher melting point (~87°C) compared to the meta isomer. However, its vapor pressure and solubility profile are comparable .

- 1,2,4-Tribromobenzene : With three bromine atoms, this compound has a higher molecular weight (314.8 g/mol) and greater lipophilicity, contributing to enhanced environmental persistence .

- Halogen Substitution Effects : In 1,3-dichlorobenzene and 1,3-difluorobenzene, the smaller size and electronegativity of chlorine/fluorine alter reactivity. For example, under strong bases, this compound undergoes deprotonation at the 5-position, whereas its difluoro analog reacts at the 4-position .

Toxicological Profiles

Brominated benzenes share a common target organ—the liver—but differ in acute and chronic toxicity:

Acute Toxicity:

- 1,2,4-Tribromobenzene: No acute LD₅₀ data are available, but chronic studies show liver-to-body weight ratio increases at 10 mg/kg/day in rats .

Chronic Toxicity and Hepatotoxicity:

| Compound | Human Hepatocyte LC₅₀ (μM) | Rat Hepatocyte LC₅₀ (μM) | Chronic RfD (mg/kg-day) | Key Effects Observed |

|---|---|---|---|---|

| This compound | 488 | 355 | Not established | Hepatocellular cytomegaly, enzyme induction |

| 1,2,4-Tribromobenzene | 475 | N/A | 2 × 10⁻³ – 1 × 10⁻² | Increased liver weight, microsomal enzyme activity |

| 1,4-Dibromobenzene | N/A | 371 | 1 × 10⁻² | Hepatic porphyria, steatosis |

- Mechanistic Insights : Bromobenzene toxicity involves cytochrome P450-mediated bioactivation to reactive epoxides, leading to hepatic necrosis. Higher bromination (e.g., 1,2,4-tribromobenzene) shifts toxicity toward chronic effects like steatosis due to altered metabolic pathways .

- Surrogate Selection : The U.S. EPA identifies 1,2,4-tribromobenzene as the most appropriate surrogate for this compound due to structural similarity (55.92% via ChemIDplus), overlapping toxicokinetics, and comparable hepatocyte LC₅₀ values .

生物活性

1,3-Dibromobenzene (C6H4Br2), a brominated aromatic compound, has garnered attention in toxicological research due to its biological activity and potential health risks. This article explores its biological effects, mechanisms of toxicity, and relevant case studies.

This compound is a colorless liquid with a molecular weight of 219.89 g/mol. It has the following physical properties:

| Property | Value |

|---|---|

| Boiling Point | 218-219 °C |

| Melting Point | -7 °C |

| Density | 1.952 g/mL at 25 °C |

| Vapor Pressure | 5 mmHg at 66 °C |

| Refractive Index | 1.608 |

Mechanisms of Toxicity

This compound exhibits hepatotoxicity, primarily affecting liver function. Research indicates that exposure leads to increased levels of liver enzymes such as gamma-glutamyltransferase (GGT) and malondialdehyde (MDA), which are markers of oxidative stress and liver damage. A study reported that significant increases in GGT activity were observed within four hours post-exposure, indicating acute liver injury .

Additionally, the compound undergoes metabolic activation in the liver, forming reactive metabolites that can bind covalently to cellular macromolecules, leading to cellular dysfunction and necrosis . The dynamics of these biochemical alterations have been documented in various studies involving animal models.

Hepatotoxicity in Rats

A pivotal study investigated the acute and subacute hepatotoxic effects of this compound in rats. Following a single intraperitoneal administration of doses ranging from 100 to 300 mg/kg, the study found that maximum hepatic concentrations occurred between one to twelve hours after exposure. The results demonstrated a dose-dependent increase in hepatic enzyme levels and oxidative stress markers .

Comparative Toxicity Analysis

Another study compared the hepatotoxic effects of various dibromobenzene isomers (1,2-, 1,3-, and 1,4-dibromobenzene) in mice. The findings revealed that this compound exhibited significant toxicity characterized by elevated levels of reduced glutathione (GSH) and increased serum triglycerides (TG). This study emphasized the relative toxicity of different isomers and highlighted the need for further investigation into their biological impacts .

Toxicological Data Overview

The following table summarizes key toxicological findings related to this compound:

| Study Reference | Dose (mg/kg) | Key Findings |

|---|---|---|

| Archives of Toxicology | 100-300 | Increased GGT and MDA levels; acute liver injury |

| Chemosphere | 100-300 | Significant metabolic activation; high urinary excretion rates |

| Journal of Applied Toxicology | Varies | Elevated GSH and TG levels; comparison with other dibromobenzenes |

Q & A

Q. What spectroscopic and crystallographic methods are recommended for characterizing 1,3-dibromobenzene and its derivatives?

Level : Basic

Answer :

- 1H-NMR spectroscopy is critical for structural elucidation. For example, this compound derivatives (e.g., 2-(benzyloxy)-1,3-dibromobenzene) exhibit distinct aromatic proton splitting patterns in CDCl₃ at 300 MHz .

- X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) enables precise determination of crystal structures. SHELX is robust for small-molecule refinement, even with high-resolution or twinned data .

- GC-MS is employed in metabolic studies to quantify metabolites, as demonstrated in rat hepatotoxicity experiments where radiolabeled this compound was tracked .

Q. How do positional isomers of dibromobenzene (1,2-, 1,3-, and 1,4-) differ in hepatotoxicity, and how can conflicting data be resolved?

Level : Advanced

Answer :

- Isomer-Specific Toxicity : this compound induces acute hepatotoxicity in rodents, with covalent binding to hepatic proteins peaking 1–12 hours post-exposure. In contrast, 1,2- and 1,4-isomers show delayed or reduced effects due to differences in metabolic activation .

- Resolving Contradictions :

- Use dose-response studies to identify threshold effects (e.g., 100 vs. 300 mg/kg in rats).

- Apply radiolabeled tracers and LC-MS/MS to track isomer-specific metabolites and adduct formation .

- Compare subcellular distribution (e.g., mitochondrial vs. cytosolic accumulation) across isomers .

Q. What are the applications of this compound in synthetic chemistry and materials science?

Level : Basic

Answer :

- Suzuki Cross-Coupling : Acts as a dihalogenated precursor to synthesize [n]metacyclophanes via bis-9-BBN adducts, forming two C–C bonds in one step .

- Nanomaterial Synthesis : Serves as a starting material for phenine nanotubes (pNTs) through a nine-step procedure, enabling tailored carbon nanostructures with applications in catalysis and electronics .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Level : Basic

Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Emergency Measures : In case of skin contact, wash immediately with soap/water. For eye exposure, rinse for 15 minutes and seek medical attention .

- Waste Disposal : Collect organic waste in sealed containers labeled for halogenated compounds. Collaborate with certified hazardous waste disposal services .

Q. How can metabolic pathways of this compound inform biomarker identification in exposure studies?

Level : Advanced

Answer :

- Metabolic Profiling : In rats, 74–90% of this compound is excreted in urine within 72 hours. Key metabolites include bromophenol conjugates and glutathione adducts , detectable via GC-MS and radioisotope tracing .

- Biomarker Candidates :

- Urinary brominated phenols : Quantify using SPE (solid-phase extraction) coupled with HPLC-UV.

- Liver enzymes : Monitor ALT/AST levels as indirect biomarkers of hepatotoxicity .

- Challenges : Differentiate metabolites from environmental contaminants using isotope dilution assays .

Q. What challenges arise in crystallographic refinement of this compound derivatives using SHELX?

Level : Advanced

Answer :

- Data Quality : High-resolution data (>1.0 Å) is critical for resolving bromine atoms, which exhibit strong anomalous scattering. SHELXL’s robust least-squares refinement handles heavy atoms effectively .

- Twinned Data : For twinned crystals, use the TWIN and BASF commands in SHELXL to refine twin laws and scale factors .

- Disorder Modeling : Address positional disorder in aromatic rings using PART and SUMP restraints to maintain geometric constraints .

Q. How is this compound utilized in continuous-flow photo-oxidation processes?

Level : Advanced

Answer :

- Heterogeneous Catalysis : Derivatives like phthalocyanine-virus nanofibers incorporate this compound moieties to enhance photocatalytic activity. These systems enable efficient singlet oxygen generation under visible light .

- Flow Reactor Design : Optimize residence time and light intensity to minimize byproducts. Use inline UV-Vis spectroscopy to monitor reaction progress .

特性

IUPAC Name |

1,3-dibromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2/c7-5-2-1-3-6(8)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRLURSZEMLAFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051555 | |

| Record name | 1,3-Dibromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | m-Dibromobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8511 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.26 [mmHg] | |

| Record name | m-Dibromobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8511 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

108-36-1 | |

| Record name | 1,3-Dibromobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibromobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dibromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dibromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-DIBROMOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74EF6KH8TC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。